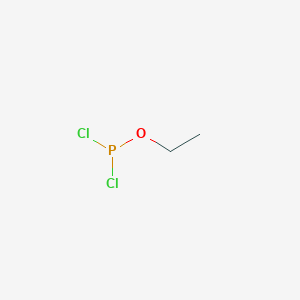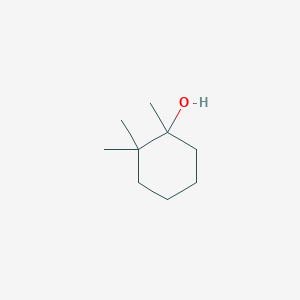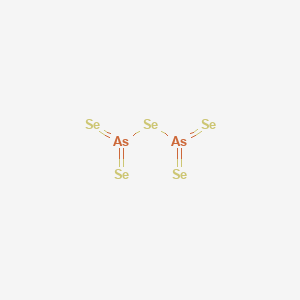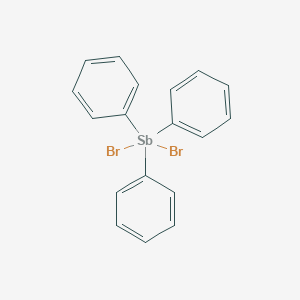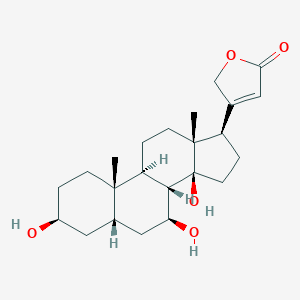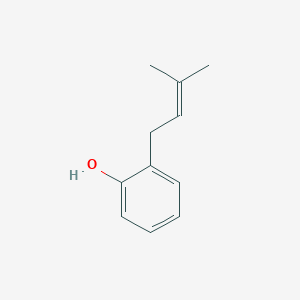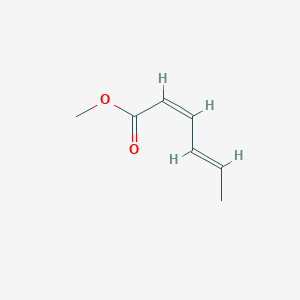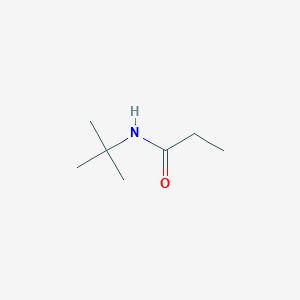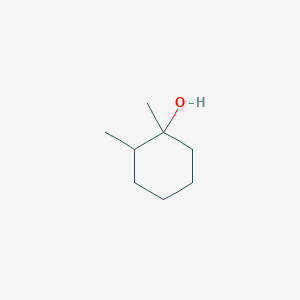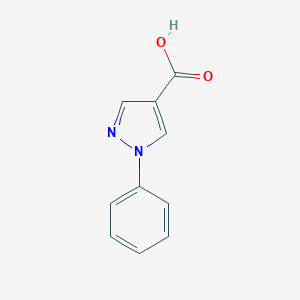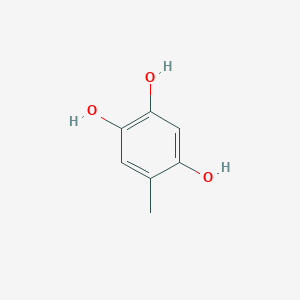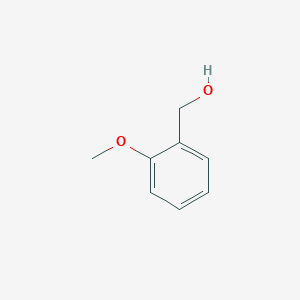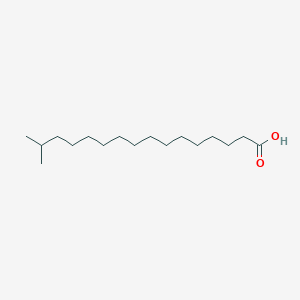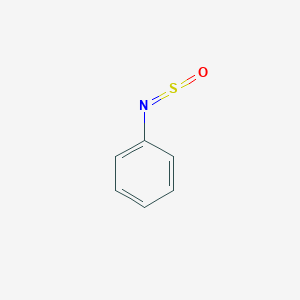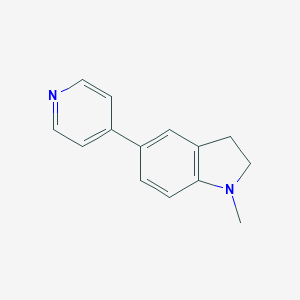
1-Methyl-5-(4-pyridinyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(4-pyridinyl)indoline, also known as MPI-0479605, is a small-molecule inhibitor of TLR8 (Toll-like receptor 8) signaling. TLR8 is a protein that plays a crucial role in the immune system by recognizing viral and bacterial RNA. The inhibition of TLR8 signaling by MPI-0479605 has potential applications in the treatment of autoimmune and inflammatory diseases.
Wirkmechanismus
1-Methyl-5-(4-pyridinyl)indoline inhibits TLR8 signaling by binding to the intracellular domain of TLR8. This prevents the recruitment of signaling molecules and the activation of downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine production.
Biochemische Und Physiologische Effekte
1-Methyl-5-(4-pyridinyl)indoline has been shown to have potent anti-inflammatory effects in several preclinical models. In addition to inhibiting pro-inflammatory cytokine production, 1-Methyl-5-(4-pyridinyl)indoline has also been shown to inhibit the activation of immune cells such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-5-(4-pyridinyl)indoline is a potent and selective inhibitor of TLR8 signaling, making it an ideal tool for studying the role of TLR8 in the immune system. However, the use of 1-Methyl-5-(4-pyridinyl)indoline in lab experiments is limited by its low solubility in water and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-5-(4-pyridinyl)indoline. One potential application is in the treatment of autoimmune and inflammatory diseases such as lupus and rheumatoid arthritis. Another potential application is in the development of vaccines that target TLR8 signaling. Additionally, further research is needed to optimize the pharmacokinetics of 1-Methyl-5-(4-pyridinyl)indoline and to develop more potent and selective inhibitors of TLR8 signaling.
Synthesemethoden
The synthesis of 1-Methyl-5-(4-pyridinyl)indoline involves several steps, including the reaction of 4-cyanopyridine with 2-aminobenzonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting indoline with methyl iodide. The synthesis of 1-Methyl-5-(4-pyridinyl)indoline has been reported in several research papers.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(4-pyridinyl)indoline has been extensively studied in preclinical models of autoimmune and inflammatory diseases. In a study published in the Journal of Immunology, 1-Methyl-5-(4-pyridinyl)indoline was shown to inhibit the production of pro-inflammatory cytokines in human monocytes and dendritic cells. Another study published in the Journal of Experimental Medicine demonstrated that 1-Methyl-5-(4-pyridinyl)indoline could prevent the development of autoimmune diseases in mice.
Eigenschaften
CAS-Nummer |
1453-83-4 |
|---|---|
Produktname |
1-Methyl-5-(4-pyridinyl)indoline |
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-methyl-5-pyridin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C14H14N2/c1-16-9-6-13-10-12(2-3-14(13)16)11-4-7-15-8-5-11/h2-5,7-8,10H,6,9H2,1H3 |
InChI-Schlüssel |
RAODSKKQEFRYOM-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Kanonische SMILES |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Synonyme |
1-METHYL-5-(4-PYRIDINYL)INDOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



